molecular formula C11H15ClN2O2 B13088963 Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate

Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate

Cat. No.: B13088963
M. Wt: 242.70 g/mol
InChI Key: VUHSVKIXWAOMGI-UHFFFAOYSA-N
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Description

Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of propanoic acid and contains an ethyl ester group, an amino group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate typically involves the reaction of 2-amino-5-chloroaniline with ethyl acrylate. The reaction is carried out under nitrogen protection to prevent oxidation. Anhydrous ethanol is used as the solvent, and trifluoromethanesulfonic acid acts as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is purified by washing with organic solvents and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorinated aromatic ring can be reduced to form dechlorinated products.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Dechlorinated and reduced aromatic compounds.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorinated aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified for targeted applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(2-chlorophenyl)propanoate
  • Ethyl 3-amino-3-(3-cyanophenyl)propanoate
  • Ethyl 3-amino-3-(3-methoxyphenyl)propanoate

Uniqueness

Ethyl3-((2-amino-5-chlorophenyl)amino)propanoate is unique due to the presence of both an amino group and a chlorinated aromatic ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications. Its specific structure also imparts distinct physicochemical properties, such as solubility and reactivity, which differentiate it from other similar compounds .

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

ethyl 3-(2-amino-5-chloroanilino)propanoate

InChI

InChI=1S/C11H15ClN2O2/c1-2-16-11(15)5-6-14-10-7-8(12)3-4-9(10)13/h3-4,7,14H,2,5-6,13H2,1H3

InChI Key

VUHSVKIXWAOMGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1=C(C=CC(=C1)Cl)N

Origin of Product

United States

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